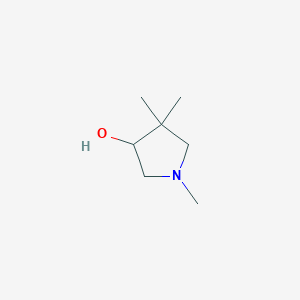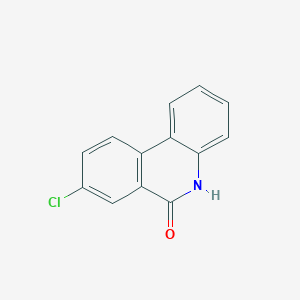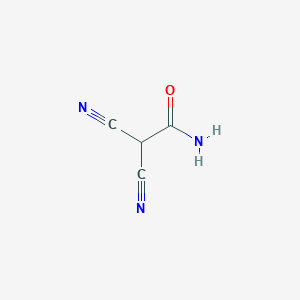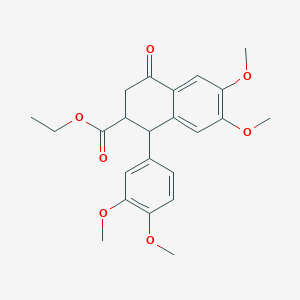
2,5-Bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is a complex organic compound that belongs to the class of quinones. Quinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes dodecylamino groups, a methoxy group, and a methyl group attached to the cyclohexadiene-1,4-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- typically involves multiple steps. One common approach is the reaction of 2,5-dimethoxy-3-methyl-1,4-benzoquinone with dodecylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s quinone structure makes it useful in studying redox reactions and electron transfer processes in biological systems.
Medicine: Quinones, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- involves its ability to undergo redox reactions. The quinone structure allows it to participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-: This compound has dimethylamino groups instead of dodecylamino groups, which may affect its solubility and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(phenylamino)-:
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(hexylmethylamino)-: The hexylmethylamino groups provide different steric and electronic effects compared to dodecylamino groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The long dodecyl chains enhance its hydrophobicity, making it suitable for applications in non-polar environments. The methoxy and methyl groups further modify its reactivity and potential interactions with other molecules.
Propriétés
Numéro CAS |
70960-80-4 |
|---|---|
Formule moléculaire |
C32H58N2O3 |
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
2,5-bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H58N2O3/c1-5-7-9-11-13-15-17-19-21-23-25-33-28-27(3)30(35)29(32(37-4)31(28)36)34-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-26H2,1-4H3 |
Clé InChI |
ZFEYJJAHUMSVSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)

![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)


![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)

